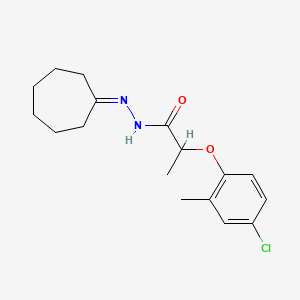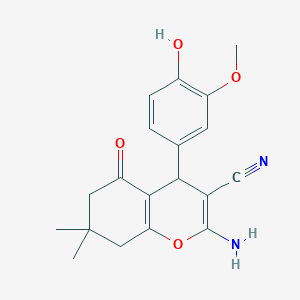![molecular formula C34H33N5O2 B11520407 N'-[(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11520407.png)
N'-[(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a piperazine ring, an indole moiety, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form the diphenylmethyl piperazine derivative.
Indole Synthesis: The indole moiety is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final step involves the coupling of the piperazine derivative with the indole moiety and the benzohydrazide group under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biology: It is used in biological assays to study its effects on cellular pathways and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-CHLOROBENZOHYDRAZIDE
- **N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-FLUOROBENZOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C34H33N5O2 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
N-[1-[(4-benzhydrylpiperazin-1-yl)methyl]-2-hydroxyindol-3-yl]imino-4-methylbenzamide |
InChI |
InChI=1S/C34H33N5O2/c1-25-16-18-28(19-17-25)33(40)36-35-31-29-14-8-9-15-30(29)39(34(31)41)24-37-20-22-38(23-21-37)32(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-19,32,41H,20-24H2,1H3 |
InChI Key |
LYXRYLUFJOCRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl benzoate](/img/structure/B11520333.png)
![(2-chlorophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11520334.png)

![5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11520344.png)
![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propan-1-ol](/img/structure/B11520351.png)
![Propan-2-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B11520374.png)
![N-[(2Z)-4-(3,4-dimethylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11520383.png)

![(E)-1-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-N-hydroxymethanimine](/img/structure/B11520385.png)
![1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11520390.png)
![Tribenzo[a,c,i]phenazine](/img/structure/B11520391.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B11520396.png)
![N-benzyl-2-({(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11520402.png)
